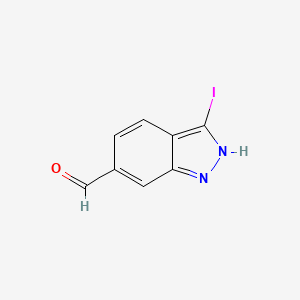

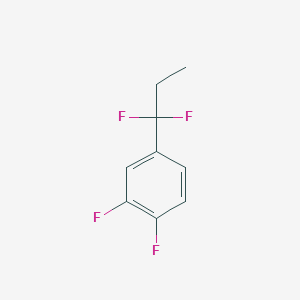

![molecular formula C13H15F3 B1390648 (1-[Trifluoromethyl]cyclohexyl)benzene CAS No. 1186195-04-9](/img/structure/B1390648.png)

(1-[Trifluoromethyl]cyclohexyl)benzene

Overview

Description

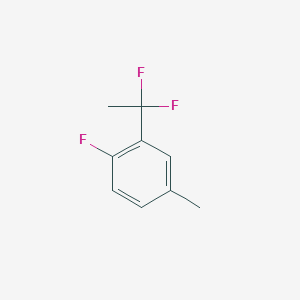

“(1-[Trifluoromethyl]cyclohexyl)benzene” is a derivative of benzene with a cyclohexyl substituent . It is a colorless liquid . Cycloalkanes, like cyclohexyl, are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Synthesis Analysis

Cyclohexylbenzene, a similar compound, is produced by the acid-catalyzed alkylation of benzene with cyclohexene . The process can proceed using benzene as the exclusive organic precursor . Its partial hydrogenation gives cyclohexene, which alkylates the unhydrogenated benzene . It is also generated by the hydrodesulfurization of dibenzothiophene .Molecular Structure Analysis

The general formula for a cycloalkane like cyclohexyl is CnH2n . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" . Cyclohexane, for example, has a ring structure .Chemical Reactions Analysis

Benzene, the parent compound of “this compound”, adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts . The product is cyclohexane and the heat of reaction provides evidence of benzene’s thermodynamic stability . Substituted benzene rings may also be reduced in this fashion .Scientific Research Applications

Synthetic Chemistry and Material Science

The chemical (1-[Trifluoromethyl]cyclohexyl)benzene and its derivatives have been utilized in various synthetic chemistry and material science applications. One study demonstrated the use of tris(benzocyclobutadieno)benzene, a triangular [4]phenylene with a completely bond-fixed cyclohexatriene ring, synthesized through cobalt-catalyzed processes from hexaethynylbenzene. This synthesis was noted for its innovative approach to creating complex chemical structures that could be used for further chemical and material research (Diercks & Vollhardt, 1986). Similarly, an all-benzene carbon nanocage, representing a junction unit of branched carbon nanotubes, was synthesized, displaying unique properties such as high fluorescence quantum yield and a large two-photon absorption cross-section, suggesting potential applications in electronics or photonics (Matsui et al., 2013).

Energy Storage and Batteries

Cyclohexyl benzene derivatives have been investigated for their role in improving the safety and efficiency of energy storage systems, particularly lithium-ion batteries. Research focused on the use of cyclohexyl benzene as an electrolyte additive revealed its capability to provide overcharge protection by forming a polymer between the separator and cathode, thus preventing battery damage during overcharging (Xu et al., 2008).

Advanced Organic Synthesis

The compound has also been a focal point in advanced organic synthesis studies. For instance, a study on the cobalt-catalyzed cyclotrimerization of bis(4-pyridyl)acetylene showcased the creation of complex organic redox systems with potential implications for further organic electronic applications (Han et al., 2008). Another study demonstrated a versatile method for preparing highly functionalized trifluoromethylated cyclohexenes, which are valuable in organic chemistry due to their potential applications in pharmaceuticals and agrochemicals (Wilson et al., 2017).

Petrochemical and Industrial Separation Processes

In the petrochemical industry, the separation of benzene and cyclohexane is a critical process. Innovative approaches using binary mixtures of ionic liquids for extractive separation have shown promising results, enhancing the performance of liquid–liquid extraction processes, which is vital for the refinement and production of high-purity industrial chemicals (Salleh et al., 2019).

Mechanism of Action

Safety and Hazards

The safety data sheet for cyclohexylbenzene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin and eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name |

[1-(trifluoromethyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3/c14-13(15,16)12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQFKSLZDWPPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282358 | |

| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-04-9 | |

| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

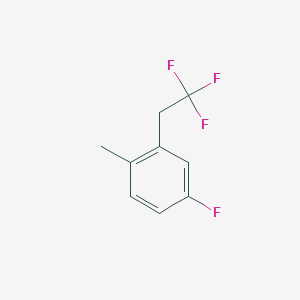

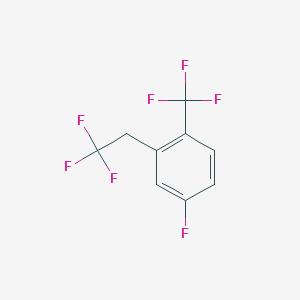

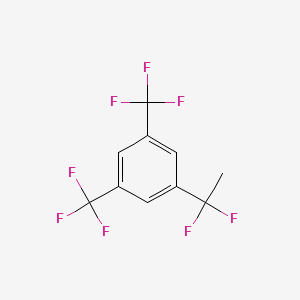

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

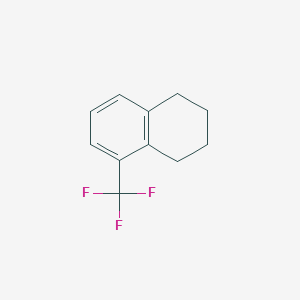

![Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis-](/img/structure/B1390575.png)

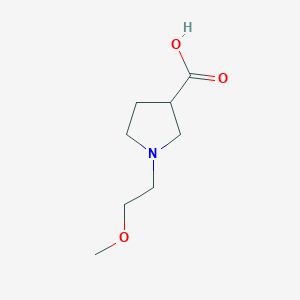

![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)